molecular formula C16H14N2O6 B014187 2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone CAS No. 166442-35-9

2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone

Cat. No. B014187
CAS RN: 166442-35-9
M. Wt: 330.29 g/mol
InChI Key: PRRWAMBIGMTQIQ-UHFFFAOYSA-N
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Description

“2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone” is a chemical compound used in proteomics research . It has a molecular formula of C16H14N2O6 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2’-Carboxy-4-dimethylamino-2-hydroxy-4’-nitrobenzophenone” aren’t readily available. The compound’s molecular formula is C16H14N2O6 , but further details like its melting point, boiling point, and density aren’t specified in the sources I found.

Scientific Research Applications

Synthesis of Coumarin Derivatives

The compound can be used in the synthesis of coumarin derivatives, which have a myriad of applications in medical science, biomedical research, and many industrial branches . The method involves DDQ as a redox mediator, inexpensive glassy carbon electrodes to facilitate an intramolecular lactonization of biphenyl-2-carboxylic acid derivatives .

Hydrophilic/Hydrophobic Interaction

The compound can be used to study the effect of hydrophilic/hydrophobic interactions on the phase transition temperature of N-isopropylacrylamide terpolymers . This study could be progressed in the future for the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .

Drug and Gene Delivery

The compound can be used in the design of suitable nanocarriers that are able to load simultaneously anticancer drugs and nucleic acids due to their different physico-chemical properties . The drug-loaded nanoparticles can be further used to form micelleplexes in aqueous media through electrostatic interactions with DNA .

Synthesis of Chalcone Derivatives

The compound can be used in the synthesis of chalcone derivatives, which are known to possess a wide range of pharmacological activities including antioxidant activity and antibacterial activities .

5. Synthesis of Amphiphilic Block Copolymer Micelles The compound can be used in the synthesis of amphiphilic block copolymer micelles co-loaded with quercetin and DNA . These micelles can be used for simultaneous DNA and drug codelivery .

Synthesis of Functional Polymers

The compound can be used in the synthesis of functional polymers with thermo-pH responsivity . These polymers can be used in various applications such as drug delivery systems .

Mechanism of Action

The mechanism of action of this compound isn’t readily available. Given its use in proteomics research , it may interact with proteins or other biomolecules, but the specifics would depend on the context of the research.

Future Directions

The future directions of research involving this compound aren’t specified in the sources I found. Given its use in proteomics research , it may continue to be used in studies investigating protein function and interactions.

properties

IUPAC Name

2-[4-(dimethylamino)-2-hydroxybenzoyl]-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-17(2)9-3-6-12(14(19)8-9)15(20)11-5-4-10(18(23)24)7-13(11)16(21)22/h3-8,19H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRWAMBIGMTQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403031
Record name 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Carboxy-4-dimethylamino-2-hydroxy-4'-nitrobenzophenone

CAS RN

166442-35-9
Record name 2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXY-4'NITROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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